molecular formula C19H23NO9S B1140835 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside CAS No. 105120-89-6

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Cat. No.: B1140835
CAS No.: 105120-89-6
M. Wt: 441.455
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically involves the acetylation of 2-Pyridyl b-D-thioglucopyranoside. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying the enzymatic activity and understanding the role of glycosylation in biological processes. The molecular targets include glycosidases and other enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its pyridyl group, which enhances its reactivity and specificity in biochemical assays. This structural feature allows for more precise interactions with enzymes and proteins, making it a valuable tool in scientific research.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZRMLMASJEHA-FTWQHDNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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